

# H-D-Lys(Boc)-OtBu HCl: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *H-D-Lys(boc)-otbu hcl*

Cat. No.: *B613357*

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This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **H-D-Lys(Boc)-OtBu HCl** (CAS Number: 201007-86-5), a critical building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines the key physicochemical characteristics and provides a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS).

## Core Chemical Properties and Structure

**H-D-Lys(Boc)-OtBu HCl**, also known by its IUPAC name *tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonyl]hexanoate;hydrochloride*, is a derivative of the amino acid D-lysine.<sup>[1]</sup> Both the  $\alpha$ -amino group and the  $\epsilon$ -amino group of the lysine side chain are protected with *tert*-butyloxycarbonyl (Boc) and a *tert*-butyl (OtBu) ester, respectively. This dual protection strategy makes it a valuable reagent in peptide synthesis. The compound is typically a white powder and should be stored in an inert atmosphere at temperatures between 2-8°C.<sup>[2]</sup>

## Physicochemical Data

Property	Value	Source
CAS Number	201007-86-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>15</sub> H <sub>31</sub> ClN <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	338.87 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White powder	<a href="#">[2]</a>
Melting Point	Not available	<a href="#">[5]</a>
Solubility	Not available in water	<a href="#">[5]</a>
Storage	2-8°C, inert atmosphere	<a href="#">[2]</a>

## Structural Information

Identifier	Value	Source
IUPAC Name	tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride	<a href="#">[1]</a>
SMILES	CC(C)(C)OC(=O)--INVALID-LINK--N.Cl	<a href="#">[1]</a> <a href="#">[4]</a>
InChI	InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1	<a href="#">[1]</a>

## Experimental Protocols: Application in Solid-Phase Peptide Synthesis

**H-D-Lys(Boc)-OtBu HCl** is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The Boc protecting group on the  $\alpha$ -amino group is acid-labile, while the OtBu protecting group on the

side chain is also removed under acidic conditions, typically with a stronger acid at the final cleavage step.

The following is a generalized experimental protocol for the incorporation of **H-D-Lys(Boc)-OtBu HCl** into a growing peptide chain using a Boc-SPPS strategy.

## Materials and Reagents

- **H-D-Lys(Boc)-OtBu HCl**
- Merrifield resin (or other suitable resin for Boc-SPPS)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
- Piperidine (for Fmoc-SPPS)
- Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)

## Step-by-Step Coupling Procedure

- Resin Swelling and Preparation: The solid support resin is swelled in an appropriate solvent, typically DMF or DCM, for 30-60 minutes. If the synthesis starts from a pre-loaded resin, the N-terminal Boc group of the resin-bound amino acid is removed.
- Boc Deprotection: The Boc protecting group from the N-terminus of the growing peptide chain attached to the resin is removed by treatment with a solution of TFA in DCM (typically 25-50%). This reaction is usually carried out for 20-30 minutes. The resin is then washed thoroughly with DCM and DMF to remove excess acid and byproducts.

- Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine by washing with a solution of a hindered base, such as 10% DIEA in DMF. This step is crucial for the subsequent coupling reaction. The resin is again washed with DMF to remove excess base.
- Amino Acid Activation and Coupling:
  - In a separate vessel, **H-D-Lys(Boc)-OtBu HCl** (typically 2-4 equivalents relative to the resin loading) is dissolved in DMF. The hydrochloride is neutralized by the addition of DIEA (1 equivalent).
  - A coupling reagent (e.g., HBTU, 2-4 equivalents) and an additional amount of DIEA (to maintain basic conditions) are added to the amino acid solution to pre-activate it for 1-2 minutes.
  - This activated amino acid solution is then added to the resin with the free N-terminal amine. The coupling reaction is allowed to proceed for 1-2 hours with agitation.
  - The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
- Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove unreacted reagents and byproducts.

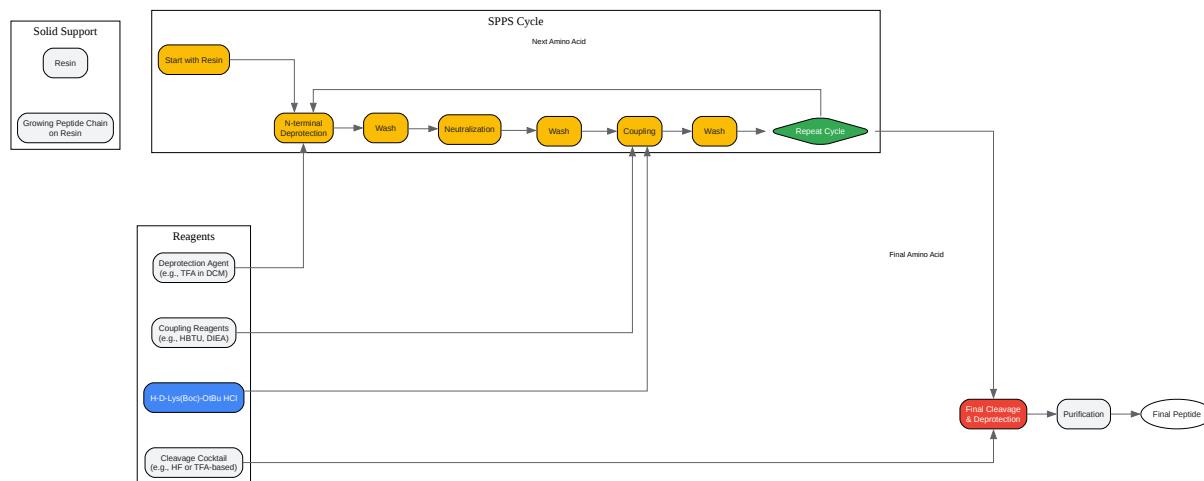
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

## Final Cleavage

Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the D-lysine residue) are removed. In Boc-SPPS, this is typically achieved by treating the peptide-resin with a strong acid such as anhydrous hydrogen fluoride (HF). Alternatively, a less hazardous cleavage cocktail containing a high concentration of TFA along with scavengers (e.g., triisopropylsilane, water, and thioanisole) can be used to prevent side reactions.

## Visualizing the Workflow

The role of **H-D-Lys(Boc)-OtBu HCl** in the broader context of solid-phase peptide synthesis is illustrated in the following workflow diagram.



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